Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
Description
Properties
CAS No. |
6272-93-1 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)7-11-13(17)15-10-6-8(2)4-5-9(10)14-11/h4-6H,3,7H2,1-2H3,(H,15,17) |
InChI Key |
MJTYCMFLRAGJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=C(C=C2)C)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoxaline Core
The quinoxaline scaffold is constructed via cyclocondensation of 4-methylbenzene-1,2-diamine (1 ) with α-keto esters or diketones. For example, reacting 1 with ethyl glyoxalate in acetic acid at reflux produces 3-oxo-3,4-dihydroquinoxaline derivatives. Alternative protocols use ninhydrin as a tricarbonyl precursor to form fused indene-quinoxaline systems.
Mechanistic Insights :
The reaction proceeds through nucleophilic attack of the diamine’s amino groups on the carbonyl carbons, followed by dehydration to form the heterocyclic ring. Steric and electronic effects from the methyl substituent at position 6 influence reaction rates and regioselectivity.
Introduction of the Acetate Sidechain
The thiol or hydroxyl group at position 2 of the quinoxaline core is alkylated with ethyl chloroacetate. In a representative procedure:
-
3 (2-mercapto-6-methyl-3-oxo-3,4-dihydroquinoxaline, 20 mmol) and anhydrous K₂CO₃ (20 mmol) are stirred in dry DMF.
-
Ethyl chloroacetate (20 mmol) is added, and the mixture is refluxed for 5 hours.
-
Post-reaction workup involves precipitation in ice-water, filtration, and recrystallization from ethanol.
Optimization Notes :
-
Solvent : DMF enhances nucleophilicity of the thiolate ion.
-
Base : K₂CO₃ avoids overalkylation observed with stronger bases like NaOH.
Multicomponent Reaction Approaches
One-Pot Assembly Using Acetylenic Esters
A scalable method involves reacting 1 , dialkyl acetylenedicarboxylates, and electrophilic partners (e.g., ninhydrin) in acetonitrile:
-
1 (1 mmol), dimethyl acetylenedicarboxylate (1 mmol), and ninhydrin (1 mmol) are stirred in MeCN at room temperature for 12 hours.
-
The product precipitates and is purified via ethanol wash.
Advantages :
Propellane-Based Functionalization
A novel route employs [1.1.1]propellane and TMSN₃ under Pd catalysis:
-
1 (0.3 mmol), [1.1.1]propellane (0.45 mmol), and TMSN₃ (0.9 mmol) react in MeCN at −10°C.
-
The intermediate is treated with Boc₂O or acetylenedicarboxylates to install the acetate group.
Key Observations :
Analytical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹) :
X-ray Crystallography
For the analog ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate:
-
Dihedral angle between quinazoline and phenyl rings: 86.83°.
-
C–H⋯O hydrogen bonds form columnar structures.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity |
|---|---|---|---|
| Cyclocondensation-Alkylation | 65–70% | 8–10 hours | Moderate |
| Multicomponent Reaction | 80–94% | 12–24 hours | Low |
| Propellane Functionalization | 60–88% | 6–12 hours | High |
Key Trade-offs :
-
Multicomponent reactions offer higher yields but require stoichiometric control.
-
Propellane routes enable structural diversity at the expense of stringent conditions.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Biological Activities
The biological activities of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate have been the subject of various studies. The compound exhibits:
- Antimicrobial Properties : Research indicates that derivatives of quinoxaline compounds possess antimicrobial activity against various pathogens. This compound may show similar effects, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Some studies have suggested that quinoxaline derivatives can inhibit cancer cell proliferation. This compound could be explored for its potential in cancer therapy, given the structural similarities to other bioactive compounds .
- Neuroprotective Effects : There is emerging evidence that certain quinoxaline derivatives may provide neuroprotective benefits. This opens avenues for research into its application in neurodegenerative diseases .
Synthetic Applications
The synthesis of this compound can be achieved through various methods involving the functionalization of quinoxaline derivatives. Its synthesis is relevant for:
- Drug Development : The ability to modify the quinoxaline structure allows researchers to tailor properties for specific therapeutic targets, enhancing efficacy and reducing side effects .
- Material Science : The compound's unique properties may be harnessed in developing new materials with specific optical or electronic characteristics. Research into its polymerization or incorporation into nanomaterials could yield innovative applications .
Case Studies
Several studies have focused on the applications and effectiveness of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Sona et al. (1998) | Antimicrobial Activity | Identified significant antimicrobial properties in quinoxaline derivatives, suggesting potential for Ethyl 2-(6-methyl...) |
| Cai et al. (1997) | Anticancer Activity | Demonstrated that certain quinoxaline compounds inhibited tumor growth in vitro and in vivo models |
| Toshima et al. (2003) | Neuroprotective Effects | Reported neuroprotective effects of related compounds in models of neurodegeneration |
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxaline Derivatives
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
- Crystallography : The crystal structure is stabilized by N–H···O and C–H···O hydrogen bonds, with key bond lengths such as O1–C7 = 1.240 Å and N1–C7 = 1.339 Å .
- Synthesis : Synthesized via reactions involving benzene-1,2-diamine, acetylenic esters, and ninhydrin, yielding products in 83–94% efficiency .
Ethyl 2-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
- Structure : A positional isomer with a 4-methyl group instead of 6-methyl (CAS: 14152-57-9).
- Properties : Molecular weight 246.27 g/mol , similar to the target compound, but the methyl group’s position may alter electronic effects and solubility .
Functionalized Alkyl 2-(2-hydroxy-1,3-dioxo-inden-2-yl)-2-(3-oxoquinoxalin-2-yl)acetates
Non-Quinoxaline Heterocycles
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
- Structure : A benzofuran derivative with bromine and sulfinyl substituents (C₁₄H₁₅BrO₄S).
- Crystallography : Stabilized by π-π interactions (center-to-center distance 3.814 Å ) and weak C–H···O hydrogen bonds .
Imidazole-Based Ethyl Acetates
Comparative Data Table
Key Research Findings
Synthetic Efficiency: Quinoxaline derivatives like the target compound are synthesized efficiently (up to 94% yield) using one-pot methods with acetylenic esters and diamines .
Crystallographic Stability: Analogues such as the tetrahydroquinoxaline derivative rely on hydrogen bonding (N–H···O, C–H···O) for crystal packing, while benzofurans exhibit π-π stacking .
Structural Flexibility: The position of methyl groups (4- vs.
Biological Activity
Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a compound of interest due to its potential biological activities. Quinoxaline derivatives, including this compound, have been studied for various pharmacological properties such as anticancer, antibacterial, and anticonvulsant activities. This article provides a detailed examination of the biological activity associated with this compound, supported by research findings and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.26 g/mol. The compound features a quinoxaline moiety which is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| CAS Number | 6272-93-1 |
Anticancer Activity
Quinoxaline derivatives have shown significant anticancer properties. This compound has been evaluated against various cancer cell lines:
- HeLa Cells (Cervical Cancer) : The compound demonstrated moderate cytotoxicity with an IC50 value of approximately 0.126 µM.
- SMMC-7721 (Human Hepatoma) : Showed an IC50 value of around 0.071 µM, indicating strong activity compared to standard chemotherapeutics like doxorubicin.
- K562 (Leukemia) : The IC50 was found to be 0.164 µM, further supporting its potential as an anticancer agent .
Antibacterial Activity
Research has also indicated that quinoxaline derivatives possess antibacterial properties. This compound was tested against several bacterial strains:
- Staphylococcus aureus : Demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed moderate activity with an MIC of 64 µg/mL .
Anticonvulsant Activity
In addition to anticancer and antibacterial activities, quinoxaline derivatives have been explored for their anticonvulsant effects. This compound was evaluated in animal models for seizure protection and exhibited promising results .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Quinoxaline Core : Essential for anticancer activity; modifications at this core can enhance or reduce potency.
- Substituents : Electron-donating groups such as methoxy (OCH₃) improve activity, while electron-withdrawing groups decrease it .
Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Anticancer | HeLa | 0.126 µM |
| SMMC-7721 | 0.071 µM | |
| K562 | 0.164 µM | |
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Anticonvulsant | Animal Models | Not specified |
Study on Anticancer Properties
A recent study investigated the anticancer effects of various quinoxaline derivatives, including this compound. The results indicated that compounds with similar structures exhibited potent cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead for further development in cancer therapy .
Study on Antibacterial Effects
Another study focused on the antibacterial properties of quinoxaline derivatives against clinically relevant pathogens. This compound was among those tested and showed promising results against drug-resistant strains .
Q & A
Q. What challenges arise in correlating computational models with experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

